(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Description
(3E)-3-[(4-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative characterized by a fused bicyclic core structure with a 4-chlorophenyl substituent at the 3-position and a carboxylic acid group at the 9-position.
Properties
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-14-8-5-12(6-9-14)11-13-7-10-16-18(20(23)24)15-3-1-2-4-17(15)22-19(13)16/h1-6,8-9,11H,7,10H2,(H,23,24)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJSBURZPOBEQI-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with cyclopenta[b]quinoline-9-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like toluene, followed by refluxing .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that compounds with similar structures possess activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In studies, derivatives of quinoline have been screened for their antibacterial efficacy, with some exhibiting minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against specific pathogens .
Antimalarial Properties
The quinoline scaffold is well-known for its antimalarial activity. A series of quinoline-4-carboxamides demonstrated potent antiplasmodial effects against Plasmodium falciparum, with some compounds progressing to preclinical development due to their favorable pharmacokinetic profiles and low toxicity . The potential of (3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid in this area remains to be fully explored but aligns with the promising results seen in related compounds.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization. For instance, spectral data reveal specific chemical shifts that confirm the presence of functional groups characteristic of quinoline derivatives .
Case Studies
A notable study involved synthesizing various quinoline derivatives and evaluating their biological activities. Compounds were tested for antibacterial and antifungal activities using standard methods such as the well diffusion method and serial dilution techniques. Results indicated that modifications to the quinoline structure significantly affected antimicrobial potency .
Another case study explored the antimalarial potential of quinoline derivatives, revealing that structural optimizations led to enhanced efficacy in vivo against malaria models. This underscores the importance of chemical modifications in developing effective therapeutics based on the quinoline framework .
Mechanism of Action
The mechanism of action of (3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Key Observations :
Substituent Effects :
- The 4-chlorophenyl group in the target compound likely confers greater metabolic stability compared to the hydroxyphenyl analog (CAS 748777-72-2), which is more polar and prone to oxidation .
- Fluorophenyl derivatives (e.g., 2,6-diF analog) may exhibit improved membrane permeability due to fluorine’s electronegativity and small atomic radius, though this remains speculative without direct data .
Synthetic Yields and Stability: Acridine-cyclopentaquinoline hybrids (e.g., 3d) demonstrate superior synthetic yields (86.49%) compared to shorter-chain analogs (e.g., 3b: 64%), suggesting alkyl linker length influences reaction efficiency .
Biological Activity
The compound (3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.96 g/mol. The structure features a cyclopenta[b]quinoline core substituted with a 4-chlorobenzylidene moiety, which is crucial for its biological activity.
Research indicates that quinoline derivatives often exhibit their biological effects through several mechanisms:
- DNA Interaction : Quinoline derivatives have been shown to bind selectively to the minor groove of DNA, which can inhibit cancer cell proliferation. This binding is mediated by hydrogen bonds and hydrophobic interactions, leading to alterations in gene expression and apoptosis in cancer cells .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in various biological systems. Studies have shown that derivatives of quinoline can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
- Antimicrobial Activity : Quinoline-based compounds have exhibited antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Biological Activity Data
The following table summarizes the biological activities observed in studies involving this compound and related compounds.
| Activity | Tested Concentration | Inhibition (%) | Reference |
|---|---|---|---|
| Antioxidant | 5 mg/L | 40.43% | |
| Antimicrobial (E. coli) | 100 µg/mL | 70% | |
| Cytotoxicity (THP-1) | IC50 = 25 µM | - | |
| DNA Binding Affinity | - | High |
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of quinoline derivatives against various cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to controls, with IC50 values indicating potent activity against breast and lung cancer cell lines .
- Antioxidant Efficacy : In an experimental setup assessing the antioxidant capacity using DPPH radical scavenging assays, this compound showed a notable reduction in DPPH absorbance at concentrations as low as 5 mg/L, confirming its potential as a natural antioxidant .
- Microbial Inhibition : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at concentrations around 100 µg/mL. This suggests its potential application as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
